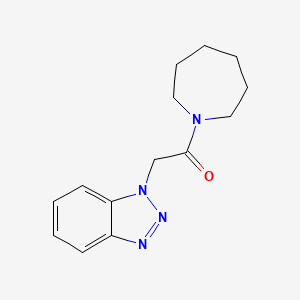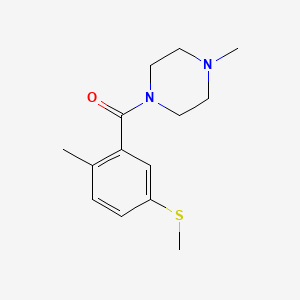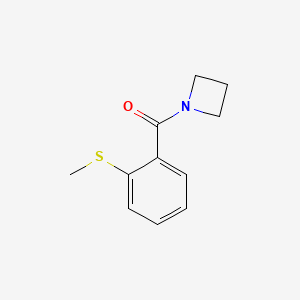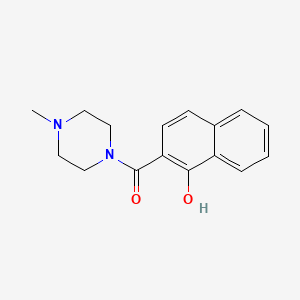
(4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone, also known as 4-EMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone involves its binding to the dopamine transporter, preventing the uptake of dopamine into neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in enhanced dopamine signaling. This mechanism is similar to that of other dopamine transporter inhibitors, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone are largely related to its activity as a dopamine transporter inhibitor. Studies have shown that it can increase dopamine release in the brain, leading to enhanced reward-seeking behavior and potential addiction. It has also been found to increase locomotor activity in animals, indicating its potential stimulant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone in lab experiments is its selectivity for the dopamine transporter, which allows for more specific investigation of dopamine-related processes. However, its potential stimulant effects and addictive properties must be taken into consideration when designing experiments. Additionally, the synthesis of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone can be challenging, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of addiction and other dopamine-related disorders. Additionally, further investigation of its mechanism of action could provide insight into the role of dopamine in neurological processes. Finally, the development of more efficient synthesis methods could increase the availability of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone for research purposes.
Synthesemethoden
The synthesis of (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone involves the reaction of 4-methylthiophenol with 1-(4-aminopiperazin-1-yl)propan-2-one in the presence of a catalyst. The resulting product is purified through recrystallization, yielding a white crystalline substance.
Wissenschaftliche Forschungsanwendungen
(4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is involved in the uptake of dopamine in the brain. This makes (4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone a useful tool for investigating the role of dopamine in various neurological processes, such as addiction and reward.
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-3-15-8-10-16(11-9-15)14(17)12-4-6-13(18-2)7-5-12/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDDOCRBFTCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)






![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)



![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)
